1-(6-Fluoro-1H-indol-5-YL)ethan-1-amine
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Overview
Description
1-(6-Fluoro-1H-indol-5-YL)ethan-1-amine is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of fluorinated starting materials and subsequent functionalization of the indole ring . For example, the reaction of 6-fluoroindole with ethylamine under specific conditions can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressures to facilitate the reaction . The specific details of industrial production methods are typically proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
1-(6-Fluoro-1H-indol-5-YL)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The fluorine atom in the indole ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce new functional groups into the indole ring .
Scientific Research Applications
1-(6-Fluoro-1H-indol-5-YL)ethan-1-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(6-Fluoro-1H-indol-5-YL)ethan-1-amine involves its interaction with specific molecular targets and pathways in biological systems. The fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, potentially leading to altered biological responses . The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(5-Fluoro-1H-indol-2-YL)ethan-1-amine: Another fluorinated indole derivative with similar chemical properties but different biological activities.
1-(7-Fluoro-1H-indol-6-YL)ethan-1-one: A structurally related compound with a ketone functional group instead of an amine.
Uniqueness
1-(6-Fluoro-1H-indol-5-YL)ethan-1-amine is unique due to the specific position of the fluorine atom in the indole ring, which can significantly influence its chemical reactivity and biological activity . This positional specificity can lead to distinct interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H11FN2 |
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Molecular Weight |
178.21 g/mol |
IUPAC Name |
1-(6-fluoro-1H-indol-5-yl)ethanamine |
InChI |
InChI=1S/C10H11FN2/c1-6(12)8-4-7-2-3-13-10(7)5-9(8)11/h2-6,13H,12H2,1H3 |
InChI Key |
ULOHMRYDIIYAAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C2C(=C1)C=CN2)F)N |
Origin of Product |
United States |
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